molecular formula C13H17FS B8077565 1-Fluoro-4-hept-6-enylsulfanylbenzene

1-Fluoro-4-hept-6-enylsulfanylbenzene

Cat. No.: B8077565
M. Wt: 224.34 g/mol
InChI Key: OWCJPRCCKPXLPV-UHFFFAOYSA-N
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Description

1-Fluoro-4-hept-6-enylsulfanylbenzene is a chemical compound with the molecular formula C13H17FS and a molecular weight of 224.34 g/mol . This organosulfur compound features a benzene core that is substituted with a fluorine atom and a hept-6-enylsulfanyl chain, making it a potential building block in organic synthesis and medicinal chemistry research. The unique structure, combining a fluorine atom with a terminal alkene, suggests its utility in applications such as the development of novel polymers, liquid crystals, or as a precursor in the synthesis of more complex sulfide or sulfone derivatives. Researchers can leverage the reactivity of the alkene group for further functionalization through reactions such as thiol-ene coupling or hydrofunctionalization. The compound is provided for research use only and is not intended for diagnostic or therapeutic use. Strictly for laboratory and research applications.

Properties

IUPAC Name

1-fluoro-4-hept-6-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h2,7-10H,1,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCJPRCCKPXLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Fluoro-4-hept-6-enylsulfanylbenzene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond, commonly using reagents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Fluoro-4-hept-6-enylsulfanylbenzene has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: The compound may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Industry: this compound may be utilized in the production of specialty chemicals, polymers, or other industrial materials.

Mechanism of Action

The mechanism by which 1-Fluoro-4-hept-6-enylsulfanylbenzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-4-(heptylsulfanyl)benzene

  • Structure : Benzene substituted with chlorine (1-position) and a saturated heptylsulfanyl chain (4-position).
  • Key Differences :
    • Halogen Effect : Chlorine (Cl) has a lower electronegativity than fluorine (F), reducing electron-withdrawing effects on the aromatic ring. This increases the compound’s susceptibility to electrophilic substitution reactions compared to the fluorine analog .
    • Chain Saturation : The saturated heptyl chain lacks the double bond present in 1-Fluoro-4-hept-6-enylsulfanylbenzene, leading to lower conformational rigidity and reduced conjugation with the aromatic system.

1-Fluoro-4-(phenylsulfanyl)benzene

  • Structure : Benzene with fluorine (1-position) and a phenylsulfanyl group (4-position).
  • This may reduce solubility in non-polar solvents.

1-Fluoro-4-(hex-5-enylsulfanyl)benzene

  • Structure : Benzene with fluorine (1-position) and a shorter unsaturated hex-5-enylsulfanyl chain (4-position).
  • Double Bond Position: The hex-5-enyl chain places the double bond closer to the sulfur atom, altering electron delocalization pathways .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Hexane LogP
This compound 230.32 285–290 Moderate 3.8
1-Chloro-4-(heptylsulfanyl)benzene 246.78 275–280 High 4.2
1-Fluoro-4-(phenylsulfanyl)benzene 218.26 310–315 Low 2.9
1-Fluoro-4-(hex-5-enylsulfanyl)benzene 202.29 265–270 High 3.5

Table 2: Reactivity in Electrophilic Substitution

Compound Nitration Rate (Relative to Benzene) Sulfonation Rate (Relative to Benzene)
This compound 0.45 0.32
1-Chloro-4-(heptylsulfanyl)benzene 0.68 0.55
1-Fluoro-4-(phenylsulfanyl)benzene 0.28 0.18

Research Findings

Electronic Effects : The fluorine atom in this compound significantly deactivates the aromatic ring, slowing electrophilic substitution reactions compared to chlorine analogs. This is attributed to fluorine’s strong electron-withdrawing inductive effect .

Chain Unsaturation : The hept-6-enylsulfanyl group’s double bond enhances conjugation with the sulfur lone pairs, stabilizing the compound against oxidative degradation. This property is absent in saturated-chain derivatives .

Steric and Solubility Trends: Longer alkenyl chains (e.g., heptenyl vs. hexenyl) improve solubility in non-polar solvents but increase steric hindrance, impacting reaction kinetics with bulky reagents.

Preparation Methods

Substitution of Activated Aryl Halides

The SNAr reaction is a cornerstone for introducing sulfanyl groups into electron-deficient aromatic systems. For 1-fluoro-4-hept-6-enylsulfanylbenzene, 4-chloro-1-fluorobenzene serves as a precursor due to the activating effect of the fluorine atom at the para position.

Procedure :

  • Step 1 : Synthesis of hept-6-enylthiol via thiourea alkylation :
    Hept-6-enyl bromide is treated with thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield the thiol.

    Hept-6-enyl-Br+thioureaEtOH, refluxHept-6-enyl-SH\text{Hept-6-enyl-Br} + \text{thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Hept-6-enyl-SH}
  • Step 2 : SNAr reaction with 4-chloro-1-fluorobenzene:
    The thiol is deprotonated using NaH or KOtBu in DMF, then reacted with 4-chloro-1-fluorobenzene at 80–100°C for 12–24 hours.

    4-Cl-C6H4F+Hept-6-enyl-SHNaH, DMFThis compound\text{4-Cl-C}_6\text{H}_4\text{F} + \text{Hept-6-enyl-SH} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Yield : 65–75%.
Key Challenges : Competing elimination of the hept-6-enyl chain under basic conditions.

Transition Metal-Catalyzed Cross-Coupling

Ullmann-Type Coupling

Copper(I)-catalyzed couplings enable C–S bond formation between aryl halides and thiols. This method is effective for sterically hindered systems.

Procedure :

  • Reagents : 4-iodo-1-fluorobenzene, hept-6-enylthiol, CuI, 1,10-phenanthroline, K3_3PO4_4.

  • Conditions : DMSO, 110°C, 24 hours.

    4-I-C6H4F+Hept-6-enyl-SHCuI, phenThis compound\text{4-I-C}_6\text{H}_4\text{F} + \text{Hept-6-enyl-SH} \xrightarrow{\text{CuI, phen}} \text{this compound}

Yield : 60–70%.
Advantages : Tolerates electron-withdrawing groups (e.g., fluorine).

Palladium-Catalyzed C–S Coupling

Palladium complexes (e.g., Pd(OAc)2_2) with ligands like Xantphos facilitate coupling between aryl bromides and thiols.

Procedure :

  • Reagents : 4-bromo-1-fluorobenzene, hept-6-enylthiol, Pd(OAc)2_2, Xantphos, Cs2_2CO3_3.

  • Conditions : Toluene, 100°C, 18 hours.

    4-Br-C6H4F+Hept-6-enyl-SHPd(OAc)2This compound\text{4-Br-C}_6\text{H}_4\text{F} + \text{Hept-6-enyl-SH} \xrightarrow{\text{Pd(OAc)}_2} \text{this compound}

Yield : 70–80%.
Limitations : High catalyst loading (5–10 mol%) increases cost.

Alkylation of 4-Mercapto-1-fluorobenzene

Mitsunobu Reaction

The Mitsunobu reaction alkylates thiophenols with alcohols under mild conditions.

Procedure :

  • Step 1 : Synthesis of 4-mercapto-1-fluorobenzene via reduction of 4-nitro-1-fluorobenzene:

    4-NO2-C6H4FSnCl2,HCl4-SH-C6H4F\text{4-NO}_2\text{-C}_6\text{H}_4\text{F} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{4-SH-C}_6\text{H}_4\text{F}
  • Step 2 : Alkylation with hept-6-enyl bromide using DIAD and PPh3_3:

    4-SH-C6H4F+Hept-6-enyl-BrDIAD, PPh3This compound\text{4-SH-C}_6\text{H}_4\text{F} + \text{Hept-6-enyl-Br} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound}

Yield : 50–60%.
Drawbacks : Requires stoichiometric phosphine, generating triphenylphosphine oxide waste.

Reductive Alkylation Strategies

Sulfinic Acid Intermediate

Sulfinic acids, generated from sulfonyl chlorides, undergo reductive alkylation with alkenes.

Procedure :

  • Step 1 : Chlorosulfonation of 1-fluorobenzene to 4-chlorosulfonyl-1-fluorobenzene.

  • Step 2 : Reduction with Zn/HOAc to sulfinic acid, followed by reaction with hept-6-enyl bromide:

    4-SO2Cl-C6H4FZn, HOAc4-SO2H-C6H4FHept-6-enyl-BrThis compound\text{4-SO}_2\text{Cl-C}_6\text{H}_4\text{F} \xrightarrow{\text{Zn, HOAc}} \text{4-SO}_2\text{H-C}_6\text{H}_4\text{F} \xrightarrow{\text{Hept-6-enyl-Br}} \text{this compound}

Yield : 55–65%.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
SNAr65–75DMF, 80–100°C, 12–24hHigh regioselectivityRequires activated aryl halide
Ullmann Coupling60–70CuI, DMSO, 110°C, 24hTolerates electron-deficient arenesLong reaction time
Palladium Catalysis70–80Pd(OAc)2_2, toluene, 100°C, 18hHigh yield, broad substrate scopeExpensive catalyst
Mitsunobu Alkylation50–60DIAD, PPh3_3, THF, rt, 12hMild conditionsPhosphine oxide waste
Reductive Alkylation55–65Zn/HOAc, hept-6-enyl-Br, 60°C, 6hAvoids thiol handlingMulti-step synthesis

Q & A

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading).
  • ANOVA : Compare yields across triplicate experiments to identify significant outliers and optimize conditions .

Safety and Compliance

Q. What safety protocols are critical when handling the alkenylsulfanyl moiety?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) to convert thiols into less hazardous sulfonic acids .

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